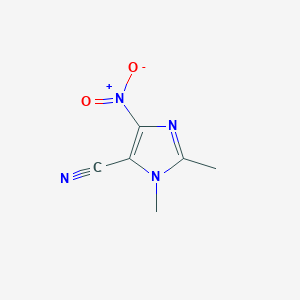

1,2-二甲基-4-硝基-5-氰基咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Dimethyl-4-nitro-5-cyanoimidazole (DMNI) is a heterocyclic compound with the molecular formula C6H6N4O2. It is a key component in functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . The bonds constructed during the formation of the imidazole and the resultant substitution patterns around the ring are key aspects of these methodologies . For instance, a reaction reported by Fang et al. proceeds via nickel-catalysed addition to nitrile 1, followed by proto-demetallation, tautomerization, and dehydrative cyclization, affording the desired 2,4-disubstituted NH-imidazoles .Molecular Structure Analysis

The molecular structure of 1,2-Dimethyl-4-nitroimidazole has a molecular formula of C5H7N3O2, an average mass of 141.128 Da, and a monoisotopic mass of 141.053833 Da .Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .科学研究应用

细菌菌株中的新陈代谢

1,2-二甲基-4-硝基-5-氰基咪唑,以dimetridazole的名义,已被研究其在细菌菌株中的新陈代谢。Carlier等人(1997年)发现,在Bacteroides fragilis中,dimetridazole在不发生显著环裂解或硝酸盐形成的情况下代谢,根据菌株的易感性,遵循不同的途径。这项研究为了解细菌中对硝基咪唑药物的酶反应和抗药机制提供了见解(Carlier, Sellier, Rager, & Reysset, 1997)。

有机磁性材料中的作用

Ferrer等人(2001年)探讨了苯并咪唑基有机磁性材料中氢键的作用。他们合成并表征了包括5,6-二甲基-2-(N-叔丁基-N-氨氧基)苯并咪唑的亚硝基自由基,研究了它们的晶体学和磁化率。这项研究有助于理解有机化合物中的分子相互作用和磁性行为(Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001)。

新颖的转化方法

Albright和Shepherd(1973年)讨论了将1,2-二甲基-5-硝基咪唑的2-甲基基团转化为腈的新方法。这项研究对于推进有机化学中的合成方法学具有重要意义,为生产氰基取代咪唑提供了新的途径(Albright & Shepherd, 1973)。

晶体结构分析

Kubicki(2004年)研究了1-芳基-2-甲基-4-硝基-5-氰基咪唑的晶体结构,重点关注偶极-偶极和氢键等分子间相互作用。这项研究为设计和合成新材料和药物提供了宝贵的数据,强调了弱相互作用在确定晶体堆积中的作用(Kubicki, 2004)。

与DNA相互作用研究

Tocher和Edwards(1994年)研究了还原甲硝唑衍生物(包括dimetridazole)与DNA碱基之间的相互作用。他们的研究结果表明了探索硝基咪唑药物在分子水平上作用机制的潜在途径(Tocher & Edwards, 1994)。

抗滴虫和致突变活性

Walsh等人(1987年)研究了5-硝基咪唑(包括dimetridazole)中的结构改变,影响其抗滴虫和致突变活性。这项研究对于开发更安全、更有效的抗微生物药物具有相关性(Walsh, Wang, Bagan, Wang, Wislocki, & Miwa, 1987)。

作用机制

未来方向

The future directions in the field of imidazole synthesis involve the development of efficient procedures for the synthesis of functionalized imidazole skeletons . This is due to their versatility and utility in a number of areas, making expedient methods for the synthesis of imidazoles both highly topical and necessary .

属性

IUPAC Name |

2,3-dimethyl-5-nitroimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-4-8-6(10(11)12)5(3-7)9(4)2/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZVJKPYKYWIAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole](/img/structure/B2479778.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2479782.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2479783.png)

![8-(3-((2-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2479791.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)nicotinamide](/img/structure/B2479792.png)

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2479794.png)

![2-[[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2479795.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2479798.png)

![5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479799.png)

![1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-3-ol](/img/structure/B2479801.png)

![8-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2479802.png)